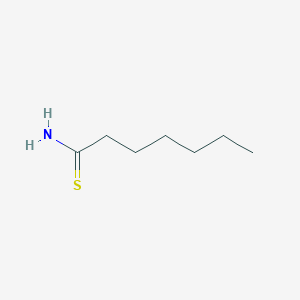
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine is a chemical compound with the molecular formula C14H19NO. It is a morpholine derivative where the morpholine ring is substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylamine with morpholine under specific conditions. One common method includes:
Starting Materials: 5,6,7,8-tetrahydronaphthalen-2-ylamine and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
化学反应分析
Types of Reactions
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can yield tetrahydronaphthalen-2-yl derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the morpholine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalenone derivatives, while substitution reactions can produce a variety of morpholine derivatives with different functional groups .
科学研究应用
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antidiabetic agents
Materials Science: This compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of receptor binding and enzyme inhibition.
作用机制
The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to various receptors, including retinoic acid receptors (RARs) and other nuclear receptors.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and metabolism.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-ylamine: A precursor in the synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)morpholine.
2-Naphthalenamine, 5,6,7,8-Tetrahydro-: Another related compound with similar structural features.
4-{[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid: A compound with a similar tetrahydronaphthalenyl group but different functional groups.
Uniqueness
This compound is unique due to its specific combination of the morpholine ring and the tetrahydronaphthalenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
CAS 编号 |
56003-62-4 |
|---|---|
分子式 |
C14H19NO |
分子量 |
217.31 g/mol |
IUPAC 名称 |
4-(5,6,7,8-tetrahydronaphthalen-2-yl)morpholine |
InChI |
InChI=1S/C14H19NO/c1-2-4-13-11-14(6-5-12(13)3-1)15-7-9-16-10-8-15/h5-6,11H,1-4,7-10H2 |
InChI 键 |
GYLYMKVHLTZQOE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CC(=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


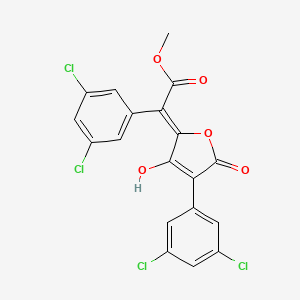

![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)

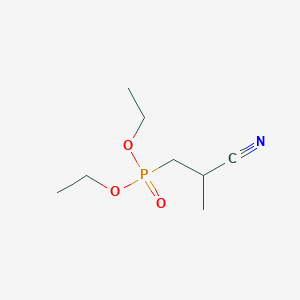
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
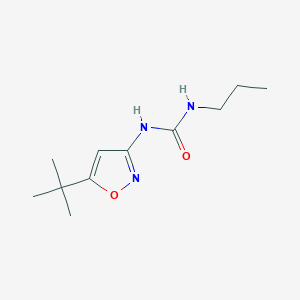
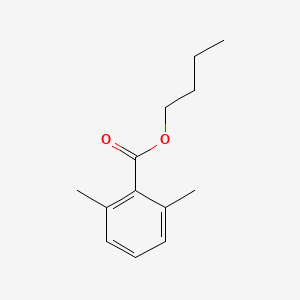

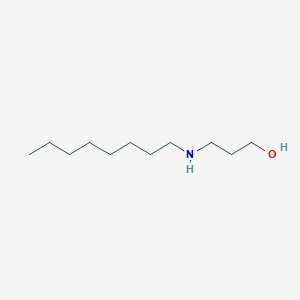
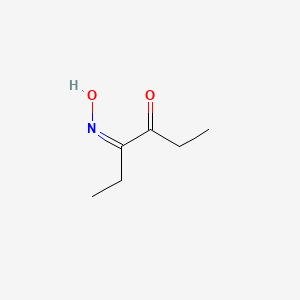
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
